molecular formula C7H13N3S B13100769 N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine

N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B13100769
M. Wt: 171.27 g/mol
InChI Key: KFEKCVCKKQBJIO-UHFFFAOYSA-N
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Description

N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core, an electron-deficient aromatic system known for its versatility in medicinal chemistry . This scaffold enhances the molecule's ability to engage in key biological interactions, such as π-π stacking and hydrogen-bonding, making it a valuable pharmacophore for drug discovery research . The compound exhibits a diverse range of promising biological activities. It has demonstrated significant antimicrobial properties, showing inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli , as well as the fungal strain Candida albicans . Furthermore, it possesses notable anticancer activity, with in vitro studies indicating its ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and induce cell cycle arrest at the G2/M phase . The mechanism of action is believed to involve the interaction with specific molecular targets, potentially inhibiting microbial enzymes to disrupt metabolic processes in bacteria or fungi, or inducing apoptosis and cell cycle arrest in cancer cells . The 1,3,4-thiadiazole nucleus is recognized for its high in vivo stability and low toxicity to higher vertebrates, making it a privileged structure in pharmaceutical development . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

5-methyl-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H13N3S/c1-5(2)4-8-7-10-9-6(3)11-7/h5H,4H2,1-3H3,(H,8,10)

InChI Key

KFEKCVCKKQBJIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NCC(C)C

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

This method involves two main stages:

Stage 1: Formation of 5-Methyl-1,3,4-thiadiazole

  • Reactants: Thiosemicarbazide and acetic acid (or its derivatives).
  • Conditions: Heating under reflux in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) to cyclize the structure into a thiadiazole ring.
  • Reaction Scheme:
    $$
    \text{Thiosemicarbazide} + \text{Acetic Acid} \xrightarrow{\text{POCl}_3} \text{5-Methyl-1,3,4-thiadiazole}
    $$

Reaction Conditions and Optimization

Parameter Optimal Value Effect on Yield
Temperature 80–100°C Higher temperatures improve cyclization rates
Reaction Time 4–6 hours Prolonged time enhances product formation
Catalyst Concentration 10–15% (e.g., POCl₃ or H₂SO₄) Excess catalyst increases side reactions
Solvent Volume Sufficient to dissolve reactants Ensures uniform reaction environment

Analytical Confirmation

The synthesized compound is characterized using spectroscopic techniques to confirm its structure and purity:

Technique Characteristic Peaks/Signals
Infrared (IR) N-H stretching (3280–3350 cm⁻¹), C=S stretching (~1600 cm⁻¹)
Nuclear Magnetic Resonance (NMR) Methyl protons (~2 ppm), Isobutyl protons (~0.9–1.5 ppm)
Mass Spectrometry Molecular ion peak at m/z = 157

Industrial Considerations

For large-scale production:

  • Use continuous flow reactors to enhance reaction efficiency and scalability.
  • Employ automated systems for precise temperature and pressure control.
  • Optimize purification steps using chromatographic techniques to ensure high purity.

Challenges in Synthesis

  • Side Reactions:

    • Overheating during cyclization can lead to decomposition of intermediates.
  • Purity:

    • Impurities from unreacted starting materials require additional purification steps.
  • Yield:

    • Balancing reaction conditions to maximize yield while minimizing side products remains critical.

Chemical Reactions Analysis

Synthetic Pathways and Functionalization

Thiadiazole derivatives are typically synthesized via cyclization or substitution reactions. For N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine, key methods include:

Cyclization Reactions

  • Thiosemicarbazide Cyclization : Reaction of thiosemicarbazides with carboxylic acids in the presence of polyphosphate ester (PPE) generates 1,3,4-thiadiazole cores via cyclodehydration .

    • Example:

      Thiosemicarbazide+Carboxylic AcidPPE1 3 4 Thiadiazole+H2O\text{Thiosemicarbazide}+\text{Carboxylic Acid}\xrightarrow{\text{PPE}}\text{1 3 4 Thiadiazole}+\text{H}_2\text{O}

      This method avoids toxic reagents like POCl₃ .

Substitution Reactions

  • Nucleophilic Aromatic Substitution : The amine group at position 2 facilitates reactions with electrophiles. For example:

    • Reaction with aryl halides under basic conditions (e.g., K₂CO₃/DMSO at 130°C) forms aryl-substituted derivatives .

Acylation

  • Amide Formation : Treatment with chloroacetyl chloride in THF yields acetamide derivatives .

    • Example:

      Thiadiazol 2 amine+ClCH2COClEt3N THF2 Chloro N thiadiazol 2 yl acetamide\text{Thiadiazol 2 amine}+\text{ClCH}_2\text{COCl}\xrightarrow{\text{Et}_3\text{N THF}}\text{2 Chloro N thiadiazol 2 yl acetamide}

Reaction Conditions and Yields

Data for analogous compounds reveal trends in reactivity:

Reaction Type Conditions Yield Source
Nucleophilic SubstitutionK₂CO₃, DMSO, 130°C, 2h2.21 g
CyclodehydrationPPE, CHCl₃, 25°C15–70%
AcylationEt₃N, THF, 0°C → RT60–85%

Key Reactivity Insights

  • Electrophilic Substitution : The thiadiazole ring’s electron-deficient nature directs electrophiles to the sulfur or nitrogen atoms.

  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids could introduce aryl/heteroaryl groups at position 5.

  • Functional Group Compatibility : The isobutyl and methyl groups enhance lipophilicity but may sterically hinder certain reactions .

Challenges and Limitations

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine, have demonstrated significant antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacteria and fungi. For example, studies have shown that certain thiadiazole derivatives exhibit activity against Staphylococcus epidermidis and Streptococcus haemolyticus .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget MicroorganismInhibition Zone (mm)Reference
This compoundStaphylococcus epidermidis15
N-Allyl-5-methyl-1,3,4-thiadiazoleStreptococcus haemolyticus18
SulfamethizoleVarious pathogensVariable

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer potential. Research has indicated that specific substitutions on the thiadiazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds derived from this class were tested against human glioblastoma and melanoma cells, showing promising results with IC50 values in the micromolar range .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
This compoundU251 (Glioblastoma)25
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesWM793 (Melanoma)30

Fungicidal Activity

The compound has been investigated for its fungicidal properties against plant pathogens. Studies suggest that thiadiazole derivatives can disrupt fungal cell membranes or inhibit critical enzymes involved in fungal metabolism. This makes them suitable candidates for developing new agricultural fungicides.

Table 3: Fungicidal Efficacy of Thiadiazole Compounds

Compound NameTarget PathogenEC50 (µg/ml)Reference
This compoundPhytophthora infestans10
DimethomorphPhytophthora infestans12

Study on Antimicrobial Efficacy

A study conducted by Evren et al. (2019) evaluated the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics .

Investigation of Anticancer Properties

Another investigation focused on the anticancer properties of thiadiazole derivatives involving molecular docking studies to predict binding affinities with target proteins involved in cancer proliferation pathways. The study revealed that modifications at the nitrogen positions significantly enhanced binding affinity and cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic processes in bacteria or fungi . Additionally, its interaction with cellular pathways can induce apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazol-2-amine Derivatives

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly influenced by substituents at positions N-2 and C-3. Below is a detailed comparison with key analogs:

Structural and Functional Modifications

Key Comparative Insights

Anticancer Activity: The benzylidene-substituted derivative (N-benzylidene-5-phenyl) demonstrated high selectivity for breast cancer (IC50 = 1.28 μg/mL) via tumor volume reduction and increased non-viable cell count . In contrast, indole-substituted analogs (e.g., 5-(1H-indol-5-yl)) showed potent PIM2 kinase inhibition (pIC50 up to 8.5), critical in leukemia progression .

Antiviral Potential: Quinoline-substituted derivatives exhibited strong binding to SARS-CoV-2 main protease (6LU7), with compound IIc showing the highest binding energy (-8.1 kcal/mol), comparable to the native ligand (-8.1 kcal/mol) .

Antimicrobial Efficacy :

  • Nitrofuran-containing derivatives (e.g., 5-(p-chlorophenyl)-N-(nitrofuryl)) displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria, likely due to nitro group redox activity .

Synthetic Efficiency :

  • Green synthesis methods using ionic liquids (e.g., [Et3N H2SO4]) improved yields for Schiff base derivatives (e.g., N-benzylidene-5-(styryl)-1,3,4-thiadiazol-2-amine), reducing reaction times and environmental impact .

Physicochemical and ADMET Properties

  • Solubility : Pyridinyl and nitrofuran groups introduce polar moieties, enhancing aqueous solubility .
  • Toxicity : Molecular docking studies (e.g., FabH inhibitors) highlight the importance of minimizing off-target interactions with human kinases .

Biological Activity

N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is recognized for its broad spectrum of biological activities. Compounds containing this moiety have been reported to exhibit:

  • Antimicrobial activity
  • Anticancer properties
  • Anti-inflammatory effects
  • Anticonvulsant and antihypertensive activities

These activities are largely attributed to the ability of the thiadiazole ring to interact with various biological targets and pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that derivatives of the 1,3,4-thiadiazole scaffold possess significant inhibitory effects against various bacterial strains. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus3.125 mg/mL
Escherichia coli3.125 mg/mL
Candida albicans6.25 mg/mL

These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer effects. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines:

Cell LineIC50 (µg/mL)
MCF-7 (Breast)0.28
HepG2 (Liver)9.6

The compound has been noted for inducing cell cycle arrest at the G2/M phase in breast cancer cells . Furthermore, structure-activity relationship studies suggest that modifications on the thiadiazole ring can enhance its cytotoxicity against cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been documented. Compounds with a similar scaffold have demonstrated the ability to inhibit inflammatory mediators and cytokine production in various models . This suggests that further exploration into the anti-inflammatory mechanisms of this compound could yield valuable therapeutic insights.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound and related compounds:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of several thiadiazole derivatives against clinical isolates and found that those with specific substitutions exhibited enhanced activity compared to standard antibiotics .
  • Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of thiadiazole derivatives on MCF-7 and HepG2 cell lines. The results indicated a strong correlation between structural modifications and increased potency against these cancer types .

Q & A

Q. Q1. What are the established synthetic routes for N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide derivatives with carboxylic acids or halides under acidic conditions. For example, analogous compounds like 5-methyl-1,3,4-thiadiazol-2-amine are synthesized via refluxing thiosemicarbazide with acetic acid and HCl, followed by purification using column chromatography . Optimization strategies include:

  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields by 15–20% compared to conventional heating .
  • Catalyst selection : Mn(II) catalysts enhance regioselectivity in thiadiazole ring formation .
  • Solvent systems : Ethanol or methanol under reflux minimizes side reactions like oxidation.

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Combine multi-spectral analysis:

  • 1H-NMR : Confirm the presence of isobutyl (-CH(CH3)2) and methyl (-CH3) groups via characteristic splitting patterns (e.g., δ 1.0–1.2 ppm for isobutyl protons) .
  • IR : Identify N-H stretching (~3300 cm⁻¹) and C=N/C-S vibrations (1600–1500 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 202.1 for C7H13N3S) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles .

Advanced Research Questions

Q. Q3. How can molecular docking studies predict the biological activity of this compound derivatives against viral proteases?

Methodological Answer:

  • Target selection : Prioritize proteins like SARS-CoV-2 main protease (PDB ID: 6LU7) based on homology to studied thiadiazole derivatives .
  • Docking software : Use AutoDock Vina or GROMACS with force fields (e.g., AMBER) to calculate binding energies.
  • Validation : Compare docking scores to known inhibitors (e.g., binding energy of –8.1 kcal/mol for native ligands vs. –7.2 to –6.5 kcal/mol for thiadiazole derivatives) .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) to enhance hydrogen bonding with protease active sites .

Q. Q4. How can researchers resolve contradictions in antimicrobial activity data for thiadiazole derivatives?

Methodological Answer: Discrepancies often arise from:

  • Strain variability : Test against standardized microbial strains (e.g., ATCC E. coli 25922 vs. clinical isolates) .
  • Concentration gradients : Use MIC (Minimum Inhibitory Concentration) assays with serial dilutions (e.g., 0.5–128 µg/mL) .
  • Structural modifications : Compare activity of N-isobutyl vs. N-benzyl derivatives (e.g., 5-(benzylthio) analogs show 2x higher antifungal activity due to lipophilicity) .

Q. Q5. What computational methods are suitable for analyzing the electronic properties of this compound to predict reactivity?

Methodological Answer:

  • DFT calculations : Use Gaussian09 or ORCA to compute HOMO-LUMO gaps (e.g., ΔE = 4.2 eV for 5-methyl derivatives), correlating with nucleophilic attack susceptibility .
  • NBO analysis : Identify hyperconjugative interactions (e.g., LP(N) → σ*(C-S)) to explain stability .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to assess bioavailability .

Experimental Design and Data Analysis

Q. Q6. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Variable substituents : Synthesize analogs with modified isobutyl (e.g., cyclohexyl, aryl) or methyl (e.g., trifluoromethyl) groups .
  • Biological assays : Prioritize enzyme inhibition (e.g., PIM2 kinase) over broad-spectrum antimicrobial screening .
  • 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity (e.g., contour maps showing –CF3 groups enhance hydrophobic interactions) .

Q. Q7. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent selection : Use slow evaporation in ethanol/water (7:3 v/v) to promote crystal growth .
  • Temperature control : Crystallize at 4°C to reduce thermal motion artifacts .
  • Software tools : Refine data with SHELXL (for small molecules) or PHENIX (for twinned crystals) .

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